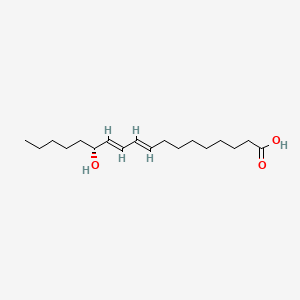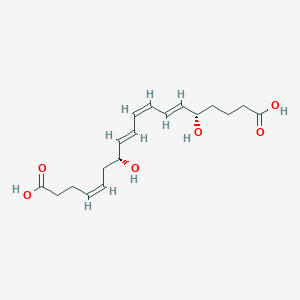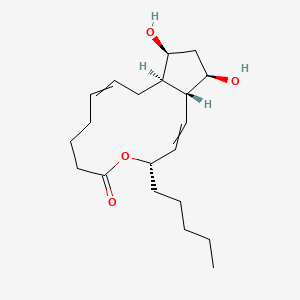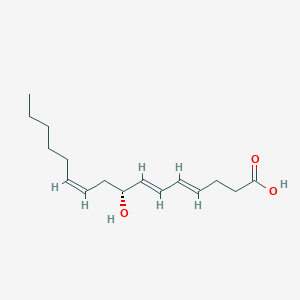
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Sonogashira coupling to form the conjugated double bonds, followed by stereoselective hydrogenation and Wittig reaction to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a fully saturated hydrocarbon.
Applications De Recherche Scientifique
(4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The conjugated double bonds can participate in electron transfer reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxylated fatty acids and trienoic acids, such as (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol .
Uniqueness
What sets (4E,6e,8r,10z)-8-hydroxy-4,6,10-hexadecatrienoic acid apart is its specific configuration of double bonds and the position of the hydroxyl group, which confer unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H26O3 |
|---|---|
Poids moléculaire |
266.38 g/mol |
Nom IUPAC |
(4E,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1 |
Clé InChI |
KBOVKDIBOBQLRS-CANHJZLISA-N |
SMILES isomérique |
CCCCC/C=C\C[C@H](/C=C/C=C/CCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


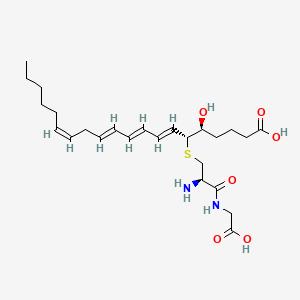
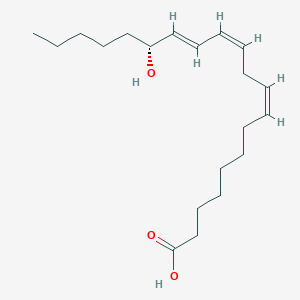
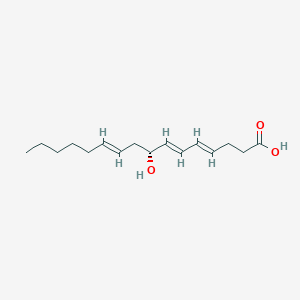
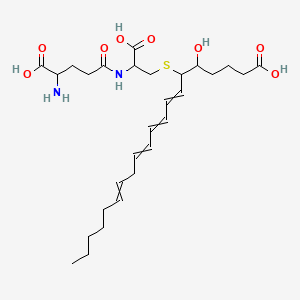
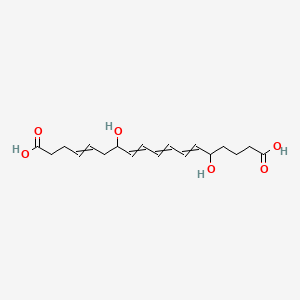
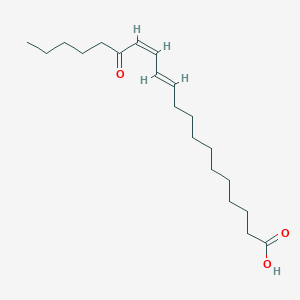
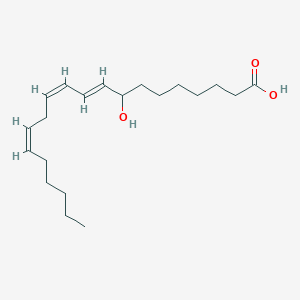
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
